molecular formula C19H13Cl B11946055 Benz[a]anthracene, 4-chloro-7-methyl- CAS No. 14009-28-0

Benz[a]anthracene, 4-chloro-7-methyl-

Cat. No.: B11946055
CAS No.: 14009-28-0
M. Wt: 276.8 g/mol
InChI Key: LUGMZOXWCOHFCI-UHFFFAOYSA-N
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Description

Benz[a]anthracene, 4-chloro-7-methyl- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz[a]anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of benz[a]anthracene, 4-chloro-7-methyl- may involve large-scale Friedel-Crafts reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benz[a]anthracene, 4-chloro-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove chlorine atoms or reduce double bonds.

    Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[a]anthracene-4,7-dione, while substitution with methoxide may produce 4-methoxy-7-methylbenz[a]anthracene .

Scientific Research Applications

Benz[a]anthracene, 4-chloro-7-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential as a therapeutic agent or as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which benz[a]anthracene, 4-chloro-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also bind to specific proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz[a]anthracene, 4-chloro-7-methyl- is unique due to the presence of both chlorine and methyl substituents, which can significantly alter its chemical reactivity and biological interactions compared to its analogs .

Properties

CAS No.

14009-28-0

Molecular Formula

C19H13Cl

Molecular Weight

276.8 g/mol

IUPAC Name

4-chloro-7-methylbenzo[a]anthracene

InChI

InChI=1S/C19H13Cl/c1-12-14-6-3-2-5-13(14)11-18-15(12)9-10-17-16(18)7-4-8-19(17)20/h2-11H,1H3

InChI Key

LUGMZOXWCOHFCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC=C3Cl

Origin of Product

United States

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